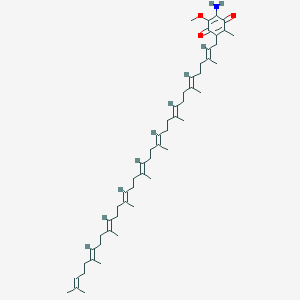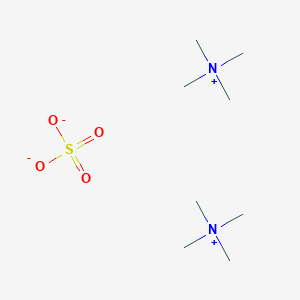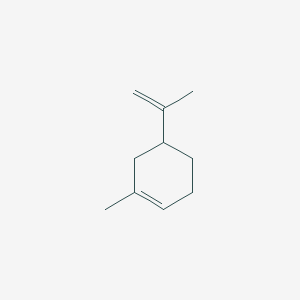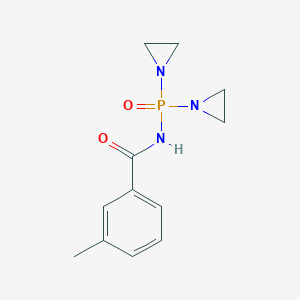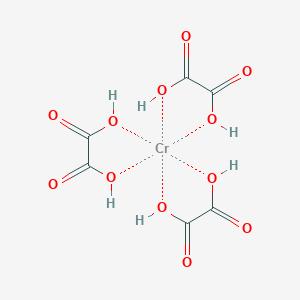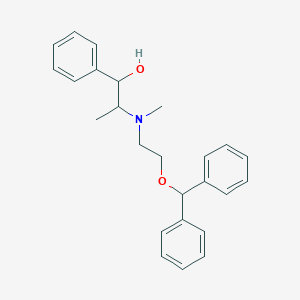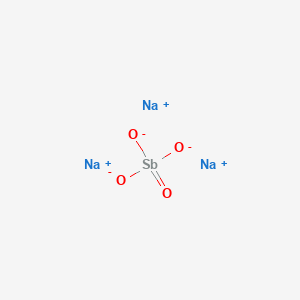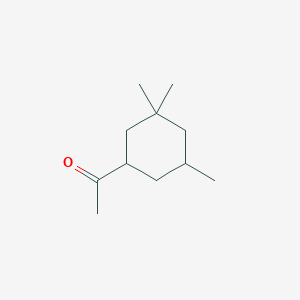
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one, also known as Musk Ketone, is a synthetic fragrance compound widely used in the perfume industry. Musk Ketone is a colorless or pale yellow liquid with a sweet, musky odor. It is a cyclic ketone with a molecular formula of C14H22O and a molecular weight of 206.33 g/mol.
Wirkmechanismus
The exact mechanism of action of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone is not fully understood. However, it is believed to interact with the olfactory receptors in the nose, which triggers a response in the brain that is responsible for the perception of the musky odor.
Biochemische Und Physiologische Effekte
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone has been shown to have antioxidant and anti-inflammatory effects in vitro. It has also been reported to inhibit the growth of cancer cells in vitro. However, further studies are needed to confirm these findings and to determine the potential therapeutic applications of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone is a widely used fragrance compound, and its availability makes it a convenient choice for laboratory experiments. However, its use in experiments may be limited by its potential toxicity and its effects on the environment.
Zukünftige Richtungen
Future research on 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone could focus on its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anti-tumor effects. Further studies are also needed to determine the safety and toxicity of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone and its effects on the environment. Additionally, the development of new synthetic methods for 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone could lead to more efficient and environmentally friendly production processes.
Synthesemethoden
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone is synthesized by the Friedel-Crafts acylation of 3,3,5-trimethylcyclohexanone with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction yields 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone as the main product, which is then purified by distillation.
Wissenschaftliche Forschungsanwendungen
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone has been extensively studied for its fragrance properties and its potential use in the perfume industry. It is also used as a flavoring agent in food products. In addition, 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.
Eigenschaften
CAS-Nummer |
14886-22-7 |
|---|---|
Produktname |
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one |
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
1-(3,3,5-trimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H20O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3 |
InChI-Schlüssel |
ALVCXKYZMQCATP-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C)C)C(=O)C |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)C(=O)C |
Andere CAS-Nummern |
14886-22-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



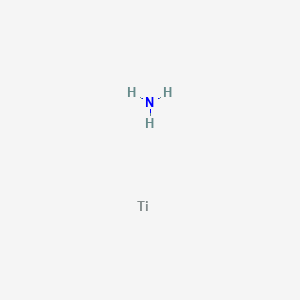
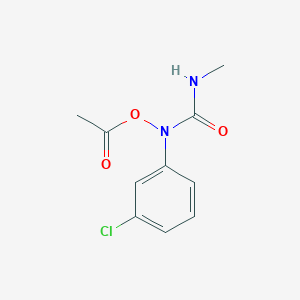
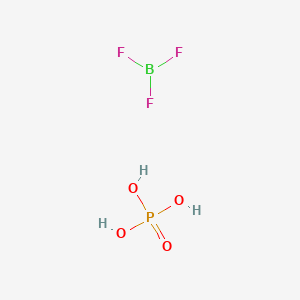
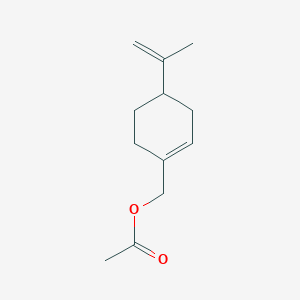
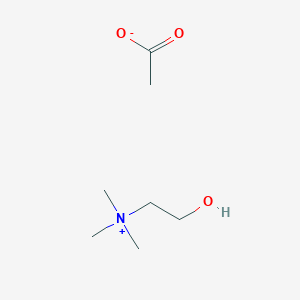
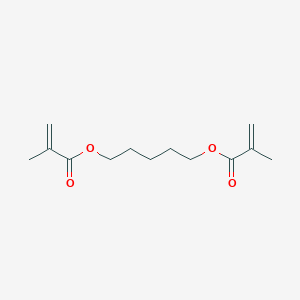
![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)
